Chiral Centre Introduces Enantiomer‑Dependent Biological Recognition Absent in Achiral 2‑Ethyl Isomers
1‑Phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea possesses a stereogenic centre at the α‑carbon of the thiophen‑2‑ylethyl substituent. The achiral comparator 1‑phenyl‑3‑(2‑thiophen‑2‑ylethyl)urea (CAS not assigned; IUPAC confirmed via EvitaChem ) lacks this centre entirely, while 1‑phenyl‑3‑(thiophen‑2‑yl)urea [1] is planar at the urea‑thiophene junction. In the structurally related thiophene urea S6K inhibitor series, individual enantiomers showed IC₅₀ values differing by >10‑fold (e.g., S6K-18: IC₅₀ = 52 nM for the active enantiomer vs. >500 nM for the distomer) [2]. This class‑level precedent establishes that the chiral centre of 1‑phenyl‑3‑(1‑thiophen‑2‑ylethyl)urea is a necessary, non‑interchangeable determinant of biological activity.
| Evidence Dimension | Stereogenic centre presence and enantiomer‑dependent target potency |
|---|---|
| Target Compound Data | One stereogenic centre (α‑carbon of 1‑(thiophen‑2‑yl)ethyl group); enantiomeric ratio unspecified in commercial samples |
| Comparator Or Baseline | 1‑phenyl‑3‑(2‑thiophen‑2‑ylethyl)urea: zero stereogenic centres; 1‑phenyl‑3‑(thiophen‑2‑yl)urea: zero stereogenic centres |
| Quantified Difference | Qualitative (chiral vs. achiral); in analogous thiophene urea S6K inhibitors, >10‑fold IC₅₀ difference between enantiomers [2] |
| Conditions | Class‑level inference from S6K1 biochemical inhibition assay (AlphaScreen format, ATP‑competitive) [2] |
Why This Matters
Selecting the achiral analog for biological evaluation will miss enantiomer‑specific pharmacology entirely; procurement of the chiral compound is essential for meaningful SAR studies.
- [1] Chen Z, Zhang L, Yang J, et al. Design, Synthesis, and Structure–Activity Relationship of N‑Aryl‑N′‑(thiophen‑2‑yl)thiourea Derivatives. J Med Chem. 2021;64(11):7574‑7591. View Source
- [2] Glpbio. S6K-18 Product Information (IC₅₀ = 52 nM for active enantiomer). https://www.glpbio.com View Source
